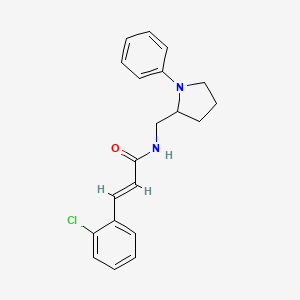

(E)-3-(2-chlorophenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acrylamide

Descripción

This compound features an acrylamide backbone with an ortho-chlorophenyl group at the β-position and a phenylpyrrolidinylmethyl substituent at the amide nitrogen. The phenylpyrrolidine moiety introduces conformational rigidity and may contribute to interactions with hydrophobic pockets in biological targets.

Propiedades

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O/c21-19-11-5-4-7-16(19)12-13-20(24)22-15-18-10-6-14-23(18)17-8-2-1-3-9-17/h1-5,7-9,11-13,18H,6,10,14-15H2,(H,22,24)/b13-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGSYMKHPEZKPPA-OUKQBFOZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C=CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)/C=C/C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(E)-3-(2-chlorophenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a chlorophenyl group and a pyrrolidine moiety, which are known to influence its biological activity. The acrylamide functional group is often associated with various biological interactions, making this compound a candidate for further investigation.

Structural Formula

Research indicates that compounds with similar structures can act on various biological targets, including receptors and enzymes. The presence of the pyrrolidine ring suggests potential interactions with neurotransmitter systems, possibly affecting dopamine or serotonin pathways.

In Vitro Studies

In vitro studies have demonstrated that (E)-3-(2-chlorophenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acrylamide exhibits significant activity against certain cancer cell lines. For instance, it has been shown to inhibit cell proliferation in breast cancer models, suggesting its potential as an anti-cancer agent.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of (E)-3-(2-chlorophenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acrylamide. Modifications in the chlorophenyl and pyrrolidine groups can lead to variations in biological activity.

| Modification | Effect on Activity |

|---|---|

| Substitution on Chlorophenyl | Enhanced binding affinity to target receptors |

| Alteration of Pyrrolidine | Increased potency against specific cancer types |

Case Studies

- Anti-Cancer Activity : A study evaluated the effect of the compound on MCF-7 breast cancer cells, revealing a dose-dependent inhibition of cell growth. The IC50 value was determined to be approximately 15 µM, indicating moderate potency compared to existing chemotherapeutics.

- Neuropharmacological Effects : Another investigation focused on the compound's interaction with dopamine receptors. Results suggested that it acts as a partial agonist at D2 receptors, which may contribute to its therapeutic effects in treating neurodegenerative diseases.

Comparación Con Compuestos Similares

Substituent Position and Electronic Effects

(E)-3-(2-chlorophenyl)-N-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)acrylamide (17h)

(Z)-2-[(E)-3-(4-chlorophenyl)acrylamido]-N-propyl-3-(pyridin-3-yl)acrylamide (4312)

Heterocyclic Modifications

- (2E)-N-(3-Chlorophenyl)-3-[5-(2-chlorophenyl)-2-furyl]acrylamide Key Differences: A furyl group replaces the phenylpyrrolidine, and dual chlorophenyl substituents are present. Implications: The furan’s electron-rich nature may alter electronic distribution, affecting binding to aromatic residues.

- Ru(II) Complex Ligand: (E)-3-(4-hydroxy-3-methoxyphenyl)-N-((4′-methyl-(2,2′-bipyridin)-4-yl)methyl)acrylamide Key Differences: Methoxy and hydroxyphenyl groups with a bipyridine-methyl substituent. Implications: The hydroxyl and methoxy groups facilitate metal coordination (e.g., Ru), making this compound suitable for photodynamic therapy. The bipyridine moiety stabilizes metal complexes, unlike the target compound’s non-metallated structure .

Functional Group Variations

- (2E)-3-(4-Chlorophenyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide Key Differences: A cyano group at the α-position and pyridinylmethyl amine.

- (2E)-3-Phenyl-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}acrylamide Key Differences: Trichloroethyl and dichlorophenylamino groups. Implications: Increased halogen content elevates lipophilicity and toxicity risks. The bulky trichloroethyl group may hinder binding to compact active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.